molecular formula C7H13N3O B1461971 hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 929047-73-4

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No.: B1461971
CAS No.: 929047-73-4
M. Wt: 155.2 g/mol
InChI Key: UUUPNGVYOIXAAC-UHFFFAOYSA-N
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Description

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS 929047-73-4) is a bicyclic heterocyclic compound that serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. This compound features a fully saturated pyrazine ring fused with a piperazine moiety, with a molecular formula of C 7 H 13 N 3 O and a molecular weight of 155.20 g/mol . The core structure is a privileged scaffold in drug discovery, particularly valued for its role as a building block for more complex molecules. Its primary research value lies in two key therapeutic areas. First, substituted derivatives of this hexahydropyrazinopyrazinone core have been developed as potent activators of human caseinolytic protease P (HsCIpP) . Activators of this mitochondrial protease represent a novel mechanism of action in oncology research, as they can induce degradation of respiratory chain proteins, activate stress responses in cancer cells, and lead to apoptosis and growth arrest . These compounds are being investigated for their potential against a range of cancers, including pancreatic, AML, glioma, and breast cancers . Second, novel compounds based on this scaffold have been designed as inhibitors of Toll-like Receptors (TLR7, TLR8, and TLR9) . Given the established role of aberrant nucleic acid sensing by these receptors in autoimmune pathogenesis, these inhibitors represent a promising oral therapeutic strategy for conditions such as systemic lupus erythematosus (SLE) and lupus nephritis . Researchers utilize this compound as a key intermediate in multicomponent reactions, condensation reactions, and intramolecular cyclizations to construct more complex bioactive molecules . The product is offered with guaranteed high purity and is shipped with cold-chain transportation to ensure stability . >> Important Notice: For Research Use Only << This product is intended for laboratory research purposes only. It is strictly not for human or veterinary use, nor for any diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling and use of this material.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPNGVYOIXAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The most common synthetic route to hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves:

  • Step 1: Preparation of Precursors
    Typically, a diamine compound is reacted with a diketone or ketoamide precursor. This step generates intermediate species suitable for ring closure.

  • Step 2: Cyclization Reaction
    Intramolecular cyclization occurs under controlled conditions (usually in alcoholic solvents such as ethanol or methanol) at elevated temperatures. This step forms the bicyclic pyrazino ring system.

  • Step 3: Isolation and Purification
    The product is isolated, often as a hydrochloride salt for enhanced stability and solubility, and purified by crystallization or chromatography.

This general approach is supported by synthesis protocols for the hydrochloride salt form, which is widely used in medicinal chemistry research due to its biological activity.

Detailed Reaction Conditions and Methods

Preparation Step Reagents/Conditions Notes/Outcomes
Diamine + Diketone Ethanol or methanol solvent, reflux or elevated temp Facilitates condensation and formation of intermediate cyclic structures
Cyclization Heating under reflux in alcoholic solvent Promotes intramolecular ring closure to form hexahydro-pyrazino fused ring
Salt Formation Treatment with hydrochloric acid Yields hydrochloride salt, improving compound stability and handling
Purification Crystallization or chromatographic techniques Ensures high purity for research or pharmaceutical applications

This method is described in detail for the hydrochloride salt, with molecular formula C7H14ClN3O and molecular weight 191.66 g/mol.

Alternative and Related Synthetic Routes

  • Multicomponent Reactions and Condensation
    For derivatives such as 2-methylthis compound, synthesis often involves multicomponent reactions and condensation steps followed by intramolecular cyclization. These methods allow structural variations by introducing substituents at specific positions on the bicyclic core.

  • One-Pot Synthesis
    Recent research has demonstrated serendipitous one-pot synthesis approaches for related octahydro-pyrazino[1,2-a]pyrazine cores, involving palladium-catalyzed hydrogenation and subsequent functional group transformations. Although this method targets related compounds, it exemplifies efficient synthetic routes that could be adapted for this compound derivatives.

Research Findings and Analytical Data

  • Cyclization Efficiency
    The cyclization step is critical and typically monitored by thin-layer chromatography (TLC). The reaction conditions (temperature, solvent, catalyst presence) directly influence yield and purity.

  • Characterization Techniques
    Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction (SC-XRD) are routinely employed to confirm the structure and purity of the synthesized compound.

  • Stabilization and Substitution Reactions
    Studies show that substitution reactions on the pyrazino ring system can be performed post-cyclization to introduce functional groups such as tert-butyl or tetrazolyl groups, which may enhance biological activity or stability.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations References
Diamine + Diketone Condensation + Cyclization Diamine, diketone, ethanol/methanol, reflux Straightforward, scalable Requires careful temperature control ,
Multicomponent Reactions Amines, carbonyl compounds, acid catalysts Enables substitution diversity More complex reaction mixtures
One-Pot Catalytic Synthesis Palladium on carbon, hydrogenation, methanol Efficient, fewer steps May require specialized catalysts

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Pyrazino-Pyrazinone Derivatives

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS: 37043-04-2)
  • Structure: Features a pyridine ring fused to a pyrazinone system, with two ketone groups at positions 1 and 3.
  • Molecular Formula : C₈H₁₂N₂O₂ (MW: 168.20 g/mol ) .
  • Key Differences: The replacement of one piperazine ring with a pyridine ring introduces aromaticity and alters electronic properties.
Pyrrolo[1,2-a]pyrazin-1(2H)-ones
  • Structure: Fused pyrrole and pyrazinone rings, often with intramolecular hydrogen bonds (HBs) stabilizing the planar conformation .
  • Example : Maculosin-1 (CAS: 4549-02-4), a natural derivative with a 4-hydroxybenzyl substituent and dual ketones .
  • Intramolecular HBs (e.g., C–H···O) improve conformational stability, a feature absent in the target compound .
  • Applications: PARP-1 inhibitors for cancer therapy, with IC₅₀ values in the nanomolar range .

Imidazo-Pyrazinone Derivatives

2-Nitroimidazo[1,2-a]pyrazin-8(7H)-ones
  • Structure: Fused imidazole and pyrazinone rings, substituted with nitro groups and alkyl/aryl chains (e.g., compounds 24a, 25d, 25l) .
  • Key Differences :
    • Nitro groups confer redox activity, enabling hypoxia-targeting applications.
    • Substitutions at the 6- and 7-positions (e.g., trifluoromethoxybenzyl in 25l ) enhance selectivity for microbial or cancer targets .

Pyrazino-Pyridine Hybrids

Pyrazino[2,3-b]pyrazin-2(1H)-ones
  • Structure : Diheterocyclic systems with fused pyrazine and pyridine rings (e.g., compound in with a triazolyl substituent).
  • Example: 1-Ethyl-7-[2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl]-3,5-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (CAS: 1228013-15-7) .
  • Key Differences :
    • Triazole substituents introduce hydrogen-bonding capabilities, improving target engagement in kinase or enzyme inhibition.
    • Larger molecular weight (e.g., 383.44 g/mol for the compound in ) may reduce bioavailability compared to the target compound .
  • Applications : Investigated in kinase inhibitor discovery, though mechanistic details are unspecified .

Bicyclic Diazoles with Piperazine Moieties

(7S,9aR)-7-((1H-Imidazol-4-yl)methyl)-hexahydro-2H-pyrazino[1,2-a]pyrazine-6,9-dione (Compound C1)
  • Structure : Similar bicyclic core to the target compound but with imidazole and p-tolylpyrazole substituents .
  • Applications : Anticancer agents targeting TIPE2, with in silico validation .

Biological Activity

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique fused ring system, which includes both pyrazine and pyrazinone moieties. Its structural uniqueness contributes to its diverse biological activities, making it a subject of ongoing research in various scientific fields.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. This property is crucial for its potential application in treating infections caused by resistant strains of bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound's mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis .

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells. This inhibition can lead to altered cellular processes and eventual cell death.
  • Receptor Modulation : this compound may also act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. This modulation could be a key factor in its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activities
Hexahydro-2H-pyrazino[1,2-a]pyrimidin-1(6H)-onePyrazine derivativeAntimicrobial
Hexahydro-2H-pyrazino[1,2-a]pyridazin-1(6H)-onePyrazine derivativeAnticancer

This compound stands out due to its specific ring structure and the presence of both pyrazine and pyrazinone components, which may confer distinct reactivity and biological activity profiles compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.
  • Cytotoxicity Assay : In vitro assays using cancer cell lines showed that this compound had a notable cytotoxic effect with an IC50 value indicating moderate potency against certain cancer types. Further studies are needed to elucidate the precise mechanisms involved in this activity .
  • Genotoxicity Assessment : Research evaluating the genotoxic potential revealed minimal chromosomal aberrations when tested against standard mutagens. This suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions, such as intramolecular 1,4-addition of amino esters or reductive cyclization of amino keto esters. Key conditions include:
  • Reagents : Amino esters/keto esters, hydrogen peroxide (H₂O₂), or meta-chloroperbenzoic acid (mCPBA) for oxidation .
  • Solvents : Dichloromethane (DCM), acetic acid, or toluene/water mixtures for cross-coupling .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura reactions to introduce aryl groups .
    Table 1 : Synthetic Route Comparison
MethodYield (%)Key ConditionsReference
Amino ester cyclization60–75Acetic acid, 80°C, 12h
Reductive cyclization50–65LiAlH₄, THF, reflux
Palladium cross-coupling40–55Pd(PPh₃)₄, K₂CO₃, 100°C

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring fusion and substituent positions. For example, carbonyl signals appear at δ ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for SAR studies (e.g., orthorhombic crystal system with P212121 space group observed in derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 155.1 for the core structure) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions to introduce aryl groups into the pyrazinone ring?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance stability and reactivity .
  • Solvent/Base Optimization : Toluene/water mixtures with K₂CO₃ improve coupling efficiency by balancing solubility and basicity .
  • Troubleshooting Low Yields :
  • Additives like tetrabutylammonium bromide (TBAB) can mitigate steric hindrance .
  • Microwave-assisted synthesis (100–120°C, 1–2 h) accelerates reaction kinetics .

Q. What strategies are employed to resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :
  • Dose-Response Reassessment : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for anticancer activity) .
  • Structural Validation : Confirm derivative purity via HPLC and crystallography to rule out impurities influencing activity .
  • Target Profiling : Use kinase panels or proteomics to identify off-target interactions that may explain divergent results .

Q. How do computational methods like molecular dynamics simulations contribute to understanding the compound's interaction with biological targets?

  • Methodological Answer :
  • Binding Mode Prediction : Simulations reveal that the pyrazinone ring's α,β-unsaturated carbonyl system forms hydrogen bonds with residues like Asn140 in BRD4 .
  • SAR Guidance : Free energy perturbation (FEP) calculations predict how substitutions (e.g., methyl groups) enhance binding affinity (ΔG ~ -2.3 kcal/mol for 8-methyl derivatives) .
  • Mechanistic Insights : Trajectory analysis identifies conformational changes in target proteins upon ligand binding .

Q. What experimental approaches are used to establish the structure-activity relationship (SAR) of hexahydro-2H-pyrazino derivatives in anticancer research?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify positions 2 and 7 of the fused ring to assess impacts on potency (e.g., IC₅₀ shifts from 10 µM to 0.5 µM with electron-withdrawing groups) .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify essential motifs (e.g., carbonyl group critical for H-bonding) .
  • In Silico Screening : Use docking scores (Glide XP) to prioritize derivatives for synthesis, reducing experimental workload .
    Table 2 : SAR of Key Derivatives
DerivativeModificationIC₅₀ (µM)Target
8-Methyl derivativeMethyl at position 80.45BRD4
N-Oxide derivativePyrazinone N-oxide2.1Sirtuin 6
Brominated derivativeBromine at position 61.8H+/K+ ATPase

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

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